(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

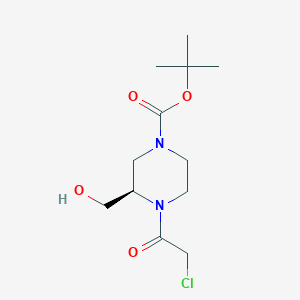

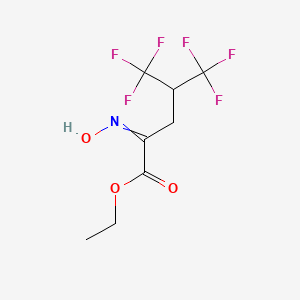

2’-O-METHYL-N4-BENZOYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE is a modified nucleoside used in the synthesis of oligonucleotides. This compound features protective groups such as N4-benzoyl and 5’-O-dimethoxytrityl (DMT), which enhance its stability and facilitate its incorporation into nucleic acid chains during solid-phase synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-METHYL-N4-BENZOYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE involves multiple steps. Initially, the cytidine nucleoside is protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The N4-amino group is then protected with a benzoyl group. The 2’-hydroxyl group is methylated to form the 2’-O-methyl derivative. Finally, the 3’-hydroxyl group is converted to a cyanoethyl phosphoramidite .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

2’-O-METHYL-N4-BENZOYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE undergoes various chemical reactions, including:

Oxidation: The phosphite triester intermediate is oxidized to a phosphate triester.

Substitution: The cyanoethyl group can be substituted with other functional groups.

Deprotection: The DMT and benzoyl protective groups are removed under acidic and basic conditions, respectively.

Common Reagents and Conditions

Oxidation: Iodine in water or tert-butyl hydroperoxide.

Substitution: Nucleophiles such as amines or thiols.

Deprotection: Trichloroacetic acid for DMT removal and ammonia or methylamine for benzoyl removal.

Major Products Formed

The major products formed from these reactions include the fully deprotected nucleoside and various substituted derivatives, depending on the reagents used .

Scientific Research Applications

2’-O-METHYL-N4-BENZOYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE is widely used in scientific research, particularly in the fields of:

Chemistry: Synthesis of modified oligonucleotides for various applications.

Biology: Study of nucleic acid interactions and functions.

Medicine: Development of antisense oligonucleotides, siRNA, and other therapeutic agents.

Industry: Production of probes, primers, and other nucleic acid-based tools.

Mechanism of Action

The compound exerts its effects by incorporating into oligonucleotide chains during solid-phase synthesis. The protective groups enhance the stability of the resulting nucleic acids and facilitate their incorporation. The 2’-O-methyl modification improves duplex stability and resistance to nucleases, making the oligonucleotides more effective in various applications .

Comparison with Similar Compounds

Similar Compounds

- N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine 3’-CE phosphoramidite

- N4-Benzoyl-5’-O-DMT-2’-O-methyl-5-methylcytidine 3’-CE phosphoramidite

- N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine 3’-CE phosphoramidite

Uniqueness

2’-O-METHYL-N4-BENZOYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE is unique due to its combination of protective groups and the 2’-O-methyl modification. This combination provides enhanced stability, resistance to enzymatic degradation, and improved performance in various applications compared to similar compounds .

Properties

Molecular Formula |

C41H42N5O9P |

|---|---|

Molecular Weight |

779.8 g/mol |

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C41H42N5O9P/c1-49-32-19-15-30(16-20-32)41(29-13-8-5-9-14-29,31-17-21-33(50-2)22-18-31)52-27-34-36(55-56(43)53-26-10-24-42)37(51-3)39(54-34)46-25-23-35(45-40(46)48)44-38(47)28-11-6-4-7-12-28/h4-9,11-23,25,34,36-37,39H,10,26-27,43H2,1-3H3,(H,44,45,47,48)/t34-,36-,37-,39-,56?/m1/s1 |

InChI Key |

LLWLVXFZYBWYJJ-BXAZVWNJSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N)OCCC#N |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N)OCCC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)

![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)

![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)

![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)